molecular formula C12H10N2O3 B11452995 2-(6-Oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)acetic acid

2-(6-Oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B11452995
M. Wt: 230.22 g/mol
InChI Key: FXZCBKVJUDZPHN-UHFFFAOYSA-N
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Description

2-(6-Oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)acetic acid is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the reaction of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine . The reaction conditions often include refluxing in ethanol, which yields a mixture of products, including 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydroxylamine, and various oxidizing and reducing agents. The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions include pyrazole derivatives and other substituted pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with various molecular targets. For instance, it can inhibit bacterial enzymes such as SecA ATPase, which is essential for bacterial survival . The compound’s structure allows it to bind to these targets, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to inhibit bacterial enzymes makes it a promising candidate for the development of new antimicrobial agents.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(6-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C12H10N2O3/c15-10(16)6-9-7-13-11(14-12(9)17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17)

InChI Key

FXZCBKVJUDZPHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)CC(=O)O

Origin of Product

United States

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